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molecular formula C7H9N3S B4271088 (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate CAS No. 63204-11-5

(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate

Cat. No. B4271088
M. Wt: 167.23 g/mol
InChI Key: MLSRXYFSGKBSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011053

Procedure details

A mixture of 4-amino-1,3,5-trimethylpyrazole (1.32 g, 10.6 mmol) in 50 mL each of CHCl3 and saturated aqueous NaHCO3 was treated dropwise with thiophosgene (0.812 mL, 10.6 mmol) and stirred vigorously for 20 minutes. The layers were separated and the organic phase was washed with brine. After drying (Na2SO4), the solvent was evaporated in vacuo to provide the title compound (1.8 g, brown oil) suitable for use directly in the next step.
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.812 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:9])=[N:4][N:5]([CH3:8])[C:6]=1[CH3:7].[C:10](Cl)(Cl)=[S:11]>C(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>[CH3:8][N:5]1[C:6]([CH3:7])=[C:2]([N:1]=[C:10]=[S:11])[C:3]([CH3:9])=[N:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
NC=1C(=NN(C1C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
0.812 mL
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1N=C(C(=C1C)N=C=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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